

Application Notes and Protocols for Measuring BMS-986365 Target Engagement

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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

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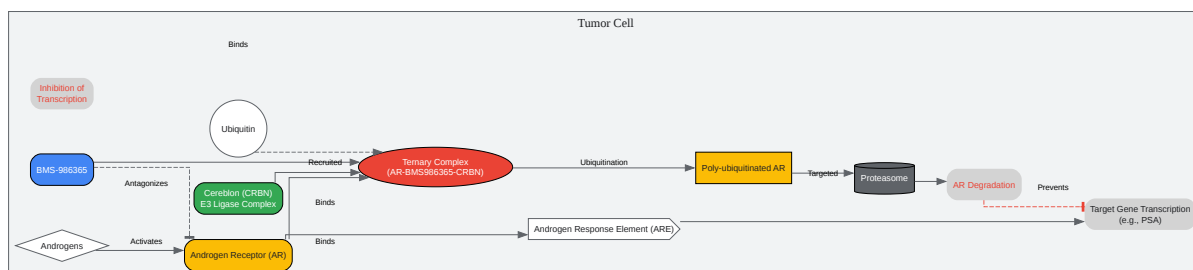
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of **BMS-986365**, a first-in-class, orally bioavailable dual-action androgen receptor (AR) ligand-directed degrader and antagonist.^{[1][2]} **BMS-986365** is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.^{[1][3][4]} This dual mechanism of AR degradation and antagonism makes it a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).^{[1][5][6]}

Accurate measurement of target engagement is critical for understanding the pharmacodynamics of **BMS-986365** and for establishing a dose-response relationship in both preclinical and clinical settings. This document outlines key methodologies to quantify the degradation of the androgen receptor and the subsequent inhibition of its signaling pathway.

Signaling Pathway and Mechanism of Action

BMS-986365 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. This mechanism is particularly relevant in mCRPC where AR signaling remains a key driver of tumor growth and survival, even in a low-androgen environment.^{[1][7]}



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BMS-986365 dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **BMS-986365**. Preclinical data demonstrates potent AR degradation, while clinical data from the CC-94676-PCA-001 study (NCT04428788) shows encouraging anti-tumor activity in heavily pretreated mCRPC patients.^[7]

Table 1: Preclinical Activity of **BMS-986365**

Parameter	Cell Line	Value	Reference
AR Degradation (DC50)	VCaP	~1 nM	[8]
AR Degradation (Dmax)	VCaP	>95%	[8]

| Anti-tumor Activity | mCRPC models | Deep and durable tumor suppression |[3] |

Table 2: Clinical Efficacy of **BMS-986365** in mCRPC (NCT04428788)

Dose	PSA30 Response Rate (%)	PSA50 Response Rate (%)	Median rPFS (months)
400 mg BID	30	25	5.5
600 mg BID	45	20	5.5
900 mg BID	70	50	8.3

Data from heavily pretreated patients. PSA30/50: ≥30%/50% decline in prostate-specific antigen from baseline. rPFS: radiographic progression-free survival.[7]

Experimental Protocols

Detailed methodologies for key experiments to measure **BMS-986365** target engagement are provided below.

Androgen Receptor Degradation Assay by Western Blot

This protocol describes the quantification of AR protein levels in prostate cancer cell lines following treatment with **BMS-986365**.



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Workflow for Western Blot analysis of AR degradation.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
- Cell culture medium and supplements
- **BMS-986365**
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Precast polyacrylamide gels
- PVDF or nitrocellulose membranes
- Tris-buffered saline with Tween 20 (TBST)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-AR, anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

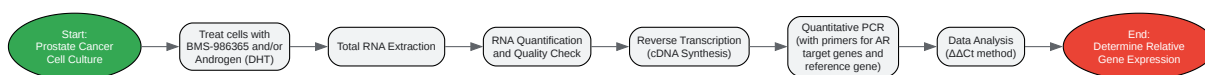
- Cell Culture and Treatment:

- Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a dose range of **BMS-986365** (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).
- Cell Lysis and Protein Extraction:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
 - Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Perform densitometry analysis to quantify the band intensities. Normalize the AR band intensity to the corresponding loading control band intensity. Calculate the percentage of AR degradation relative to the vehicle-treated control.

AR Target Gene Expression Analysis by RT-qPCR

This protocol measures the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the downstream functional consequences of **BMS-986365**-mediated AR degradation and antagonism.



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Workflow for RT-qPCR analysis of AR target gene expression.

Materials:

- Prostate cancer cell lines
- Cell culture medium (charcoal-stripped serum recommended for androgen stimulation experiments)
- **BMS-986365**
- Dihydrotestosterone (DHT)

- RNA extraction kit
- DNase I
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for AR target genes (e.g., KLK3/PSA, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- Cell Culture and Treatment:
 - Culture cells in medium with charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.
 - Pre-treat cells with **BMS-986365** for a specified time (e.g., 4 hours).
 - Stimulate the cells with DHT (e.g., 10 nM) for a defined period (e.g., 16-24 hours) in the presence of **BMS-986365**. Include appropriate controls (vehicle, DHT alone, **BMS-986365** alone).
- RNA Extraction and cDNA Synthesis:
 - Harvest cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
 - Assess RNA quality and quantity.
 - Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
- Quantitative PCR (qPCR):

- Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
- Perform the qPCR reaction in a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative gene expression using the comparative Ct ($\Delta\Delta C_t$) method.
 - Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔC_t).
 - Calculate the fold change in gene expression relative to the control group ($\Delta\Delta C_t$).

In Vitro Androgen Receptor Ubiquitination Assay

This protocol is designed to directly assess the ability of **BMS-986365** to induce the ubiquitination of the androgen receptor in a cell-based assay.

Materials:

- Prostate cancer cell lines
- **BMS-986365**
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer for immunoprecipitation
- Anti-AR antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose
- Wash buffer
- Elution buffer
- Primary antibodies: anti-ubiquitin, anti-AR
- HRP-conjugated secondary antibodies

- Other reagents for Western blotting as described above

Procedure:

- Cell Treatment:
 - Treat cells with **BMS-986365** and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
- Cell Lysis:
 - Lyse the cells in a buffer suitable for immunoprecipitation.
- Immunoprecipitation of AR:
 - Incubate the cell lysates with an anti-AR antibody to capture the androgen receptor.
 - Add Protein A/G beads to pull down the antibody-AR complex.
 - Wash the beads several times to remove non-specific binding proteins.
- Elution and Western Blot Analysis:
 - Elute the immunoprecipitated proteins from the beads.
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR, which will appear as a high-molecular-weight smear.
 - The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of the androgen receptor.

These protocols provide a robust framework for evaluating the target engagement of **BMS-986365**. The specific conditions for each experiment, such as cell lines, treatment concentrations, and incubation times, should be optimized based on the specific research question and experimental setup.

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